molecular formula C23H22N2O6 B11626058 3-Ethyl 6-methyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B11626058
M. Wt: 422.4 g/mol
InChI Key: MHDHGWHQNAUGFR-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amination: The amino group is introduced by reacting the quinoline derivative with 4-(ethoxycarbonyl)aniline under suitable conditions.

    Esterification: The final step involves esterification to introduce the ethoxycarbonyl groups, typically using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl 6-methyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-malarial drug, and anti-inflammatory compound.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other quinoline-based materials.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes like topoisomerase and kinases, leading to disruption of DNA replication and cell division.

    Receptor Binding: It can bind to receptors like G-protein coupled receptors (GPCRs), modulating cellular signaling pathways.

    Pathways Involved: The compound affects pathways related to apoptosis, cell cycle regulation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: An anti-malarial drug with a similar quinoline core.

    Quinacrine: Another anti-malarial and anti-inflammatory agent.

Uniqueness

3-Ethyl 6-methyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its combination of ethyl, methyl, and ethoxycarbonyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(4-ethoxycarbonylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H22N2O6/c1-4-30-22(27)14-6-9-16(10-7-14)25-20-17-12-15(21(26)29-3)8-11-19(17)24-13-18(20)23(28)31-5-2/h6-13H,4-5H2,1-3H3,(H,24,25)

InChI Key

MHDHGWHQNAUGFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OC

Origin of Product

United States

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